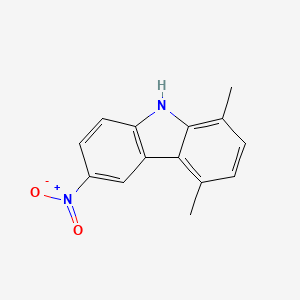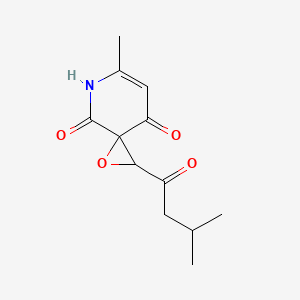
1,4-Dimethyl-6-nitro-9H-carbazole
Übersicht
Beschreibung
1,4-Dimethyl-6-nitro-9H-carbazole is an organic compound with the molecular formula C14H12N2O2. It belongs to the carbazole family, which is known for its aromatic heterocyclic structure containing nitrogen. This compound is characterized by the presence of two methyl groups at positions 1 and 4, and a nitro group at position 6 on the carbazole ring.
Wirkmechanismus
Target of Action
Carbazole derivatives, to which this compound belongs, have been reported to display assorted biological activities . These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
Carbazole derivatives are known for their reputable spectral properties , suggesting that they may interact with their targets through electronic and charge transport properties.
Biochemical Pathways
Carbazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Carbazole derivatives have been reported to display assorted biological activities such as antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties . These activities suggest that the compound may have a wide range of molecular and cellular effects.
Action Environment
The properties of carbazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
1,4-Dimethyl-6-nitro-9H-carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to cellular damage or therapeutic effects .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a crucial role in the regulation of xenobiotic-metabolizing enzymes. By activating AhR, this compound can induce the expression of genes involved in detoxification processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it has been reported to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to alterations in cellular functions, such as cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light or heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) or multidrug resistance-associated proteins (MRPs). These transporters play a crucial role in determining the compound’s localization and accumulation in different tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization can be directed by targeting signals or post-translational modifications. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-6-nitro-9H-carbazole can be synthesized through various methods. One common approach involves the nitration of 1,4-dimethyl-9H-carbazole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure selective nitration at the 6-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-6-nitro-9H-carbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Reduction: 1,4-Dimethyl-6-amino-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-6-nitro-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes and photovoltaic cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethyl-9H-carbazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-9H-carbazole: Lacks the methyl groups, which can affect its solubility and reactivity.
1,4-Dimethyl-6-amino-9H-carbazole: A reduction product of 1,4-dimethyl-6-nitro-9H-carbazole with different chemical properties.
Uniqueness
This compound is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1,4-dimethyl-6-nitro-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-3-4-9(2)14-13(8)11-7-10(16(17)18)5-6-12(11)15-14/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEENCKLKSYVWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158193 | |
| Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133591-38-5 | |
| Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133591385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-sulfamoylacetyl)amino] (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyridine-7-carboxylate](/img/structure/B1213464.png)










![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1213481.png)
![[(6aR,9S,10S)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1213483.png)

